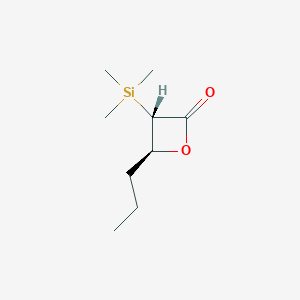
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one is a chemical compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers, which are known for their strained ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable oxetane precursor with a propylating agent and a trimethylsilylating agent under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the oxetane precursor and facilitate the nucleophilic attack on the propylating agent. The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring into other cyclic or acyclic structures.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of (3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring can undergo ring-opening reactions, which are catalyzed by enzymes or other catalysts. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, such as proteins and nucleic acids, thereby exerting their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4S)-4-Methyl-3-(trimethylsilyl)oxetan-2-one: This compound has a methyl group instead of a propyl group, which affects its chemical properties and reactivity.
(3S,4S)-4-(2-Methylpropyl)-3-(trimethylsilyl)oxetan-2-one: This compound features a 2-methylpropyl group, which also influences its behavior in chemical reactions.
Uniqueness
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the propyl group and trimethylsilyl group makes it particularly useful in certain synthetic and industrial processes, as well as in scientific research.
Eigenschaften
CAS-Nummer |
67354-15-8 |
|---|---|
Molekularformel |
C9H18O2Si |
Molekulargewicht |
186.32 g/mol |
IUPAC-Name |
(3S,4S)-4-propyl-3-trimethylsilyloxetan-2-one |
InChI |
InChI=1S/C9H18O2Si/c1-5-6-7-8(9(10)11-7)12(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
JLIHSOPYAPQEBA-YUMQZZPRSA-N |
Isomerische SMILES |
CCC[C@H]1[C@@H](C(=O)O1)[Si](C)(C)C |
Kanonische SMILES |
CCCC1C(C(=O)O1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


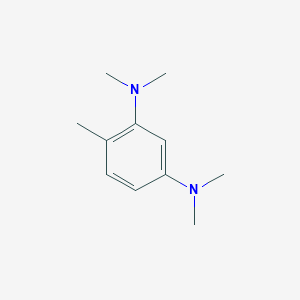
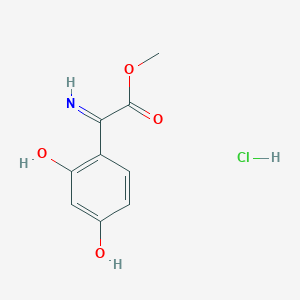

![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)
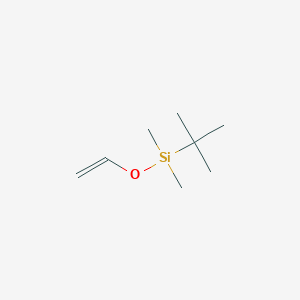

![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
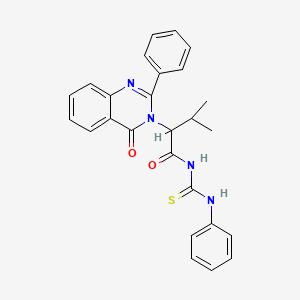

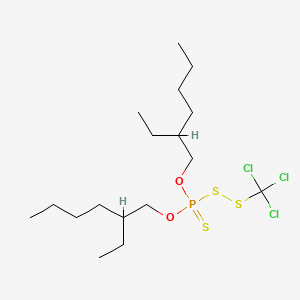
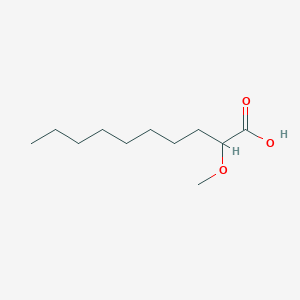
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
